molecular formula C11H16ClN3 B1442670 1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine CAS No. 1169699-29-9

1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine

Cat. No. B1442670
M. Wt: 225.72 g/mol
InChI Key: HMGIKTJUTOBGAG-UHFFFAOYSA-N
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Description

The compound “1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine” is a derivative of piperazine, which is a common moiety in medicinal chemistry due to its ability to mimic a peptide bond . The compound also contains a 6-chloropyridin-3-yl group, which is a common moiety in agrochemicals and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely show typical features of piperazines and pyridines. Piperazines are known for their two nitrogen atoms and pyridines for their aromaticity and ability to participate in pi-stacking interactions .


Chemical Reactions Analysis

As a piperazine derivative, this compound could potentially undergo reactions at the nitrogen atoms, such as alkylation or acylation. The 6-chloropyridin-3-yl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Piperazines are generally polar and capable of forming hydrogen bonds, while pyridines are aromatic and relatively stable .

Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities

Research has focused on novel synthesis methods and identifying pharmaceutical impurities in drugs like omeprazole, a proton pump inhibitor. Novel synthesis processes aim to improve yield and simplicity in drug production, with implications for enhancing the quality and efficiency of pharmaceutical manufacturing (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Inhibitors of Coagulation Factor Xa

The design of small-molecule inhibitors of coagulation Factor Xa has been a significant area of research, targeting the development of antithrombotic agents. This work includes the systematic development of inhibitors that demonstrate potent, orally bioavailable properties with selectivity against other serine proteases, potentially offering new therapeutic options for conditions requiring anticoagulation (Pauls, Ewing, & Choi-Sledeski, 2001).

Bioactive Diketopiperazines

Diketopiperazines (DKPs) represent another area of focus, showcasing bioactive diversity and potential in drug discovery. These compounds, derived from amino acids, have demonstrated a range of bioactivities, including anti-tumor, neuroprotective, and metabolic regulatory effects. The structural versatility of DKPs underlines their potential in medicinal chemistry and pharmacology (Wang, Wang, Ma, & Zhu, 2013).

Future Directions

The future directions for this compound would depend on its biological activity and potential applications. It could be of interest in medicinal chemistry or agrochemical research, given the known biological activity of many piperazine and pyridine derivatives .

properties

IUPAC Name

1-(6-chloropyridin-3-yl)-3,5-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-8-6-15(7-9(2)14-8)10-3-4-11(12)13-5-10/h3-5,8-9,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGIKTJUTOBGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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